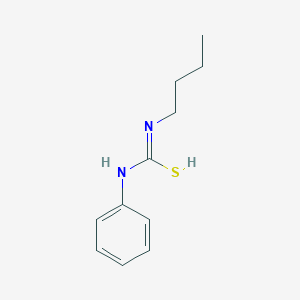

N'-butyl-N-phenylcarbamimidothioic acid

Descripción

N'-Butyl-N-phenylcarbamimidothioic acid is a thiourea derivative with a carbamimidothioic acid backbone substituted by a butyl group at the N' position and a phenyl group at the N position.

Propiedades

IUPAC Name |

N'-butyl-N-phenylcarbamimidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2S/c1-2-3-9-12-11(14)13-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLMUGKRDLWVJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN=C(NC1=CC=CC=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN=C(NC1=CC=CC=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N’-butyl-N-phenylcarbamimidothioic acid typically involves the reaction of butylamine with phenyl isothiocyanate. The reaction proceeds under mild conditions, often at room temperature, and results in the formation of the desired product through the nucleophilic addition of the amine to the isothiocyanate group.

Industrial Production Methods

Industrial production of N’-butyl-N-phenylcarbamimidothioic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N’-butyl-N-phenylcarbamimidothioic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or phenyl groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Aplicaciones Científicas De Investigación

N’-butyl-N-phenylcarbamimidothioic acid has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein modification.

Industry: It is used in the production of polymers, coatings, and other materials with specific properties.

Mecanismo De Acción

The mechanism of action of N’-butyl-N-phenylcarbamimidothioic acid involves its interaction with molecular targets such as enzymes or proteins. The compound can form covalent bonds with active sites, leading to inhibition or modification of the target molecules. The specific pathways involved depend on the nature of the target and the context of the application.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The provided evidence lacks direct information on N'-butyl-N-phenylcarbamimidothioic acid. However, it includes structurally related compounds that may serve as indirect comparators for understanding carbamimidothioic acid derivatives. Below is an analysis based on available data:

Table 1: Comparative Overview of Carbamimidothioic Acid Derivatives and Analogues

Key Observations:

Structural Differences :

- N,N'-Diacetyl-1,4-phenylenediamine () shares an aromatic backbone but lacks the thiourea and substituent diversity of carbamimidothioic acids. Its acetyl groups enhance stability for lab use but reduce reactivity compared to thioamide-containing compounds .

- The carbamimidothioic acid ester in includes sulfonyl and propenyl groups, which may increase steric hindrance and alter solubility compared to the simpler N'-butyl-N-phenyl analog. Such modifications often influence binding affinity in coordination chemistry .

Its use as a long-acting antibiotic highlights how salt formation (vs. thiourea-based structures) impacts pharmacokinetics .

Data Gaps :

- Critical parameters for N'-butyl-N-phenylcarbamimidothioic acid (e.g., melting point, solubility, spectroscopic data) are absent in the evidence. Comparisons of reactivity, stability, or biological activity remain speculative without experimental data.

Limitations and Recommendations

To address this gap, future work should prioritize:

- Synthesis and characterization of the compound.

- Comparative studies with thiourea derivatives (e.g., substituent effects on bioactivity).

- Exploration of applications in catalysis or medicinal chemistry, informed by analogs like those in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.